molecular formula C16H17NO B1608630 2-(3-Phenoxyphenyl)pyrrolidine CAS No. 68548-75-4

2-(3-Phenoxyphenyl)pyrrolidine

Cat. No.: B1608630
CAS No.: 68548-75-4
M. Wt: 239.31 g/mol
InChI Key: XTMLHQBXJIIWOX-UHFFFAOYSA-N
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Description

2-(3-Phenoxyphenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3-phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Phenoxyphenyl)pyrrolidine typically involves the reaction of 3-phenoxybenzaldehyde with pyrrolidine under specific conditions. One common method includes:

    Step 1: Formation of an imine intermediate by reacting 3-phenoxybenzaldehyde with pyrrolidine in the presence of an acid catalyst.

    Step 2: Reduction of the imine intermediate to yield this compound using a reducing agent such as sodium borohydride.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

  • Use of continuous flow reactors to enhance reaction efficiency.
  • Implementation of robust purification techniques like recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Phenoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to modify the phenoxy group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenoxy or pyrrolidine rings, introducing different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products may involve alcohols or amines.
  • Substitution products vary depending on the substituents introduced.

Scientific Research Applications

2-(3-Phenoxyphenyl)pyrrolidine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential effects on neurological pathways.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Phenoxyphenyl)pyrrolidine depends on its application:

    Biological Activity: It may interact with specific enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in inflammatory pathways.

    Material Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, such as polymers or composites.

Comparison with Similar Compounds

    2-(4-Phenoxyphenyl)pyrrolidine: Similar structure but with the phenoxy group in the para position.

    2-(3-Methoxyphenyl)pyrrolidine: Features a methoxy group instead of a phenoxy group.

    2-(3-Phenylphenyl)pyrrolidine: Lacks the oxygen atom in the phenoxy group.

Uniqueness: 2-(3-Phenoxyphenyl)pyrrolidine is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in various research domains.

Properties

IUPAC Name

2-(3-phenoxyphenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-2-7-14(8-3-1)18-15-9-4-6-13(12-15)16-10-5-11-17-16/h1-4,6-9,12,16-17H,5,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTMLHQBXJIIWOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397718
Record name 2-(3-phenoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68548-75-4
Record name Pyrrolidine, 2-(3-phenoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68548-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-phenoxyphenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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